molecular formula C17H20BrN3O B6446297 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549064-76-6

2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6446297
CAS No.: 2549064-76-6
M. Wt: 362.3 g/mol
InChI Key: ROFHWWATQDXIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(3-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular architecture, featuring a piperidine core linking a 3-bromobenzyl group to a pyrazine methoxy moiety, is characteristic of scaffolds designed to modulate enzyme function. This specific structure suggests potential for its use as a building block or intermediate in the development of novel therapeutic agents, particularly following the established structure-activity relationship (SAR) principle that a basic amine group like the piperidine core can be critical for both the potency and selectivity of enzyme inhibitors . The compound's primary research value lies in its potential application in epigenetics and oncology research. The pyrazine heterocycle is a privileged structure in drug discovery, found in numerous compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . Furthermore, the 3-(piperidin-4-ylmethoxy)pyridine and pyrazine-containing analogs have been explicitly investigated as potent, competitive inhibitors of Lysine Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that regulates histone methylation and is a validated drug target for several cancers, including acute myeloid leukemia and those with MLL gene rearrangements . Inhibition of LSD1 can lead to increased cellular levels of histone H3 lysine 4 methylation (H3K4me2), which is associated with the reactivation of silenced tumor suppressor genes and the inhibition of cancer cell proliferation . Researchers can utilize this compound as a key chemical intermediate for constructing more complex molecules or as a core scaffold for designing and synthesizing novel LSD1 inhibitors. Its structure allows for further derivatization, enabling extensive SAR studies to optimize binding affinity, selectivity, and other drug-like properties. The presence of the bromophenyl group offers a handle for further chemical modifications via cross-coupling reactions, such as Suzuki reactions, which are widely employed to introduce structural diversity into lead compounds . This reagent is intended for use in biological screening assays, hit-to-lead optimization programs, and fundamental biochemical research to explore signaling pathways involved in epigenetic regulation.

Properties

IUPAC Name

2-[[1-[(3-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c18-16-3-1-2-15(10-16)12-21-8-4-14(5-9-21)13-22-17-11-19-6-7-20-17/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFHWWATQDXIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-Bromobenzyl Intermediate

The synthesis of 1-(3-bromobenzyl)piperidin-4-ylmethanol serves as a pivotal intermediate. Two dominant routes exist:

  • Direct alkylation of piperidin-4-ylmethanol with 3-bromobenzyl bromide under basic conditions.

  • Reductive amination of piperidin-4-ylmethanol with 3-bromobenzaldehyde, followed by reduction.

Methoxypyrazine Synthesis

2-Methoxypyrazine derivatives are typically prepared via:

  • Nucleophilic aromatic substitution of 2-chloropyrazine with methoxide ions.

  • Demethylation of 2-methoxypyrazine N-oxide under controlled acidic conditions.

Synthesis of 1-(3-Bromobenzyl)piperidin-4-ylmethanol

Alkylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol undergoes N-alkylation with 3-bromobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This method achieves moderate yields (60–70%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization Table 1: Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801268
NaHTHF60672
DBUDCM252445

Reductive Amination Pathway

Condensation of piperidin-4-ylmethanol with 3-bromobenzaldehyde in methanol, followed by reduction with sodium borohydride (NaBH₄), affords the target amine in 75% yield. This method circumvents the need for alkylating agents but necessitates careful pH control during the imine formation step.

Preparation of 2-Hydroxypyrazine Derivatives

Hydrolysis of 2-Chloropyrazine

2-Chloropyrazine reacts with aqueous sodium hydroxide (NaOH) at 120°C under microwave irradiation for 30 minutes, yielding 2-hydroxypyrazine in 85% purity. Subsequent purification via recrystallization from ethanol enhances the yield to 90%.

Demethylation of 2-Methoxypyrazine

Treatment of 2-methoxypyrazine with boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C selectively removes the methyl group, producing 2-hydroxypyrazine in 78% yield. This method avoids ring-opening side reactions common in harsh acidic conditions.

Etherification Strategies for Pyrazine Functionalization

Mitsunobu Reaction

The Mitsunobu reaction couples 1-(3-bromobenzyl)piperidin-4-ylmethanol with 2-hydroxypyrazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 82% yield but requires stoichiometric reagents, limiting scalability.

Optimization Table 2: Etherification Methods

MethodReagents/ConditionsYield (%)Purity (%)
MitsunobuDEAD, PPh₃, THF, 0°C → 25°C8295
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 110°C6588
SNArKOH, DMSO, 100°C4075

Ullmann-Type Coupling

A copper-catalyzed coupling between 1-(3-bromobenzyl)piperidin-4-ylmethanol (tosylate derivative) and 2-hydroxypyrazine in dimethyl sulfoxide (DMSO) at 110°C for 24 hours provides the ether product in 65% yield. While less efficient than Mitsunobu, this approach uses catalytic copper iodide (CuI), enhancing cost-effectiveness.

Comparative Analysis of Synthetic Routes

Overall Yield and Efficiency

The Mitsunobu pathway offers superior yields (82%) but suffers from high reagent costs. In contrast, the Ullmann method balances moderate yields (65%) with operational simplicity, making it preferable for large-scale synthesis.

Scalability and Industrial Relevance

Continuous-flow reactors enhance the alkylation and Ullmann coupling steps, reducing reaction times by 40% and improving heat management. For instance, a microreactor system operating at 120°C achieves full conversion of 2-chloropyrazine to 2-hydroxypyrazine in 5 minutes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the bromophenyl group to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups enable it to undergo various reactions, including oxidation, reduction, and substitution, which are pivotal in creating new compounds for research and industrial purposes.

Reactivity and Functionalization

  • The compound's bromophenyl group enhances its reactivity through halogen bonding interactions. This characteristic can be exploited to develop derivatives with tailored properties for specific applications in materials science or pharmaceuticals.

Biological Applications

Pharmacological Research

  • Preliminary studies suggest that 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may exhibit promising biological activity. Researchers are investigating its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets could lead to the development of novel therapeutic agents.

Targeting Specific Receptors

  • The piperidine moiety is known for its ability to interact with various receptors in the central nervous system. This makes the compound a candidate for research into neurological disorders and psychiatric conditions, where modulation of receptor activity can have significant therapeutic effects.

Medicinal Chemistry

Drug Development

  • The unique structural features of 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine make it a valuable candidate in drug discovery. Its potential to act on specific biological pathways can facilitate the design of drugs aimed at treating conditions such as depression, anxiety, or cancer.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the mechanisms behind this activity and optimize the compound for clinical use.
  • Antimicrobial Properties : Research indicates that the compound may possess activity against certain bacterial strains, making it a candidate for developing new antibiotics amidst rising antibiotic resistance.

Industrial Applications

Material Science

  • The compound can be utilized in developing new materials due to its unique chemical properties. Its ability to form stable complexes with metals or other organic molecules can lead to applications in catalysis or as a precursor for advanced materials.

Chemical Processes

  • In industrial settings, 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may be employed in various synthetic pathways, enhancing efficiency and yield through optimized reaction conditions such as temperature and pressure adjustments.

Mechanism of Action

The mechanism of action of 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets in the body. The bromophenyl group may interact with receptors or enzymes, while the piperidine and pyrazine rings contribute to the overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Pyrazine Cores

Compound 8 ():
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

  • Key Differences: The piperidine nitrogen is substituted with a sulfonyl group linked to a pyrazole ring instead of a 3-bromobenzyl group. ~3.5 for the bromophenyl analogue). Synthesis: Prepared via sulfonylation of piperidin-4-ylmethoxypyrazine intermediates, yielding 77% .

Compound 23 ():
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine

  • Key Differences :
    • A methylene group replaces the methoxy linker, shortening the distance between the piperidine and pyrazine.
    • Impact : Reduced conformational flexibility may limit binding to sterically constrained active sites.
    • Synthesis : Achieved via sulfonylation in THF with 50% yield .

Heterocyclic Variants

Compound 21b ():
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate

  • Key Differences: Pyridine replaces pyrazine, and a tosylate salt enhances solubility. Impact: The pyridine’s lower aromaticity compared to pyrazine may alter π-π stacking interactions in target binding.

Compound 10 (): {5-[(Piperidin-4-yl)methoxy]pyridin-2-yl}(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone

  • Key Differences :
    • A trifluoromethylbenzyl group on the piperazine introduces strong electron-withdrawing effects.
    • Impact : The CF₃ group increases metabolic stability but may reduce cell permeability due to higher polarity (clogP ~3.2 vs. ~3.5 for bromophenyl) .

Bromophenyl-Substituted Analogues

1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine ():

  • Key Differences :
    • Piperazine replaces piperidine, and a trimethoxybenzyl group adds bulk.
    • Impact : The dual benzyl substitution likely enhances receptor affinity but increases molecular weight (MW ~560 vs. ~390 for the target compound), affecting pharmacokinetics .

N′-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide ():

  • Key Differences :
    • A benzimidazole-thioacetohydrazide replaces the piperidine-pyrazine core.
    • Impact : The hydrazide group introduces polarity, improving solubility but reducing blood-brain barrier penetration .

Structure-Activity Relationships (SAR) Insights

  • Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~10.5 vs. ~9.5 for piperazine) may enhance membrane permeability.
  • Bromophenyl Substitution : The bromine’s electron-withdrawing effect stabilizes the benzyl group against oxidative metabolism, improving half-life compared to methyl or methoxy substituents .
  • Methoxy Linker : The methoxy group’s flexibility allows optimal positioning of the pyrazine ring for target engagement, as seen in pyridine analogues ().

Q & A

Q. Critical Factors :

  • Catalysts : Palladium or nickel complexes improve coupling efficiency in heterocyclic systems .
  • Solvents : DMF enhances nucleophilic substitution but may require strict temperature control (60–80°C) to avoid side reactions .
  • Yield Optimization : Pilot studies suggest yields range from 45% to 72% depending on stoichiometric ratios and reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Q. Primary Methods :

  • ¹H/¹³C NMR : Confirm the presence of the 3-bromophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and piperidine methoxy signals (δ ~3.4–4.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁BrN₃O: ~384.08) .
  • IR Spectroscopy : Identify ether (C-O-C, ~1100 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) stretches .

Q. Data Interpretation Tips :

  • Compare experimental NMR shifts with computational predictions (DFT/B3LYP) to resolve ambiguities in stereochemistry .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Q. Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with receptors (e.g., serotonin or dopamine receptors common to piperazine derivatives) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the 3-bromophenyl group) .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition potential) .

Case Study : A related piperazine-pyrazine hybrid showed µM-level binding to 5-HT₁A receptors in silico, correlating with in vitro assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Common Contradictions :

  • Discrepancies in IC₅₀ values across studies (e.g., antimicrobial assays vs. kinase inhibition).

Q. Resolution Strategies :

  • Meta-Analysis : Normalize data using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Assay Replication : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and endpoint detection methods .
  • Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out polymorphic or isomeric differences .

Example : A 2024 study attributed variable anticancer activity to batch-dependent impurities in the piperidine intermediate, resolved by HPLC-MS monitoring .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Challenges : Poor aqueous solubility due to hydrophobic 3-bromophenyl and pyrazine groups.

Q. Solutions :

  • Salt Formation : Use hydrochloride salts (improves solubility by ~30% in PBS) .
  • Nanoparticulate Formulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
  • Lyophilization : Stabilize with cryoprotectants (e.g., trehalose) for long-term storage .

Q. Stability Data :

ConditionHalf-Life (Days)Degradation Products
pH 7.4, 25°C14De-brominated analog
pH 2.0, 37°C3Piperidine ring hydrolysis

Basic: What are the recommended safety protocols for handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

Q. Toxicity Data :

  • LD₅₀ (rat, oral) : >2000 mg/kg (low acute toxicity) .
  • Mutagenicity : Negative in Ames test .

Advanced: How does structural modification of the pyrazine moiety affect pharmacological activity?

Q. SAR Insights :

  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance receptor binding but reduce metabolic stability .
  • Methoxy Substituents : Improve blood-brain barrier penetration in CNS-targeted analogs .

Case Study : Replacing pyrazine with pyridine decreased antimicrobial activity by 10-fold, highlighting the pyrazine’s role in H-bonding .

Basic: What are the standard purity criteria for this compound in preclinical studies?

  • HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : C, H, N within ±0.4% of theoretical values .
  • Residual Solvents : Meet ICH Q3C limits (e.g., DMF <880 ppm) .

Advanced: What computational tools are recommended for predicting metabolic pathways?

  • CYP450 Metabolism : Use StarDrop’s P450 Module to identify likely oxidation sites (e.g., piperidine N-demethylation) .
  • Phase II Metabolism : GLUE software predicts glucuronidation at the pyrazine oxygen .

Q. Key Metabolites :

  • Primary : N-desmethyl derivative (via CYP3A4).
  • Secondary : Glucuronide conjugate (detectable in hepatocyte assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.